Thianthrene-1-boronic acid
Overview
Description
Thianthrene-1-boronic acid, also known as T1BA, is a boronic acid derivative of thianthrene, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. It is a versatile molecule that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects, and its potential to be used in lab experiments.
Scientific Research Applications
Biological Substance Detection : Boronic acid sensors are effective in detecting biologically active substances such as carbohydrates, L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide. This capability is crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Sensing and Biological Applications : Boronic acids are utilized in various sensing applications, biological labeling, protein manipulation, and therapeutics. They hold potential for future applications in these areas due to their versatile nature (Lacina, Skládal, & James, 2014).
Pharmaceutical Applications : Boronic acid compounds have shown potential as potent enzyme inhibitors and boron neutron capture agents for cancer therapy. Their ability to mimic antibodies has also attracted interest in pharmaceutical applications (Yang, Gao, & Wang, 2003).
Synthesis of Substituted Thianthrenes : Thianthrene can be lithiated at C-1 for synthesizing various 1-substituted thianthrenes. This process is significant for chemical synthesis and molecular engineering (Lovell & Joule, 1996).
C-H Thianthrenation : The mechanism of C-H thianthrenation demonstrates unique site selectivity in aromatic functionalization, useful in organic chemistry and material science (Juliá et al., 2021).
Biomedical Applications : Boronic acid polymers are promising in treating HIV, obesity, diabetes, and cancer. However, their unique reactivity and solubility characteristics have led to underutilization in biomedical fields (Cambre & Sumerlin, 2011).
Drug Delivery Systems : Boronic acid-decorated (co)polymers have potential applications in sensing, self-regulated drug delivery, and other fields. Their applications range from glucose sensors to autonomous drug delivery systems (Vancoillie & Hoogenboom, 2016).
Environmental and Industrial Applications : Boronic acids can detect, identify, and isolate analytes in various scenarios, including physiological, environmental, and industrial contexts (Nishiyabu, Kubo, James, & Fossey, 2011).
Mechanism of Action
Target of Action
Thianthrene-1-boronic acid is primarily used as a reactant in various chemical reactions . It is involved in Pd2+ and Cu2+ catalyzed oxidative cross-couplings and the Suzuki-Miyaura cross-coupling reactions . These reactions are crucial in the synthesis of biologically and pharmacologically active molecules .
Mode of Action
This compound interacts with its targets (Pd2+ and Cu2+ ions) through oxidative cross-coupling reactions . In these reactions, the boronic acid moiety of the compound forms a complex with the metal ions, facilitating the coupling process . This interaction leads to the formation of new carbon-carbon bonds, a key step in the synthesis of complex organic molecules .
Biochemical Pathways
It’s known that the compound plays a significant role in theSuzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic chemistry for the synthesis of biologically and pharmacologically active molecules .
Pharmacokinetics
It’s known that the compound has amolecular weight of 260.14 . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds through oxidative cross-coupling reactions . This enables the synthesis of a wide range of biologically and pharmacologically active molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Exposure to moisture or heat could potentially degrade the compound and reduce its efficacy . Furthermore, the compound’s reactivity may be affected by the presence of other substances in the reaction environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Thianthrene-1-boronic acid has been shown to have high selectivity towards fructose . It forms reversible covalent complexes with Lewis bases, such as 1,2 and 1,3-diols, allowing boronate ester formation with several biologically important species, including saccharides, glycoproteins, and dopamines .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of boronate esters with diols . After complexation, the boron’s hybridization state shifts from sp2 to sp3, with the formation of trigonal boronate esters with diols .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with diols . The binding of boronic acids with diols can shift the equilibrium constant from the neutral boronic acid to an anionic boronate ester .
properties
IUPAC Name |
thianthren-1-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEWPLIHPXGNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)SC3=CC=CC=C3S2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370271 | |
Record name | Thianthrene-1-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108847-76-3 | |
Record name | Thianthrene-1-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Thianthrenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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